![molecular formula C19H17NO3 B5579510 2-(4-biphenylyloxy)-N-(2-furylmethyl)acetamide](/img/structure/B5579510.png)
2-(4-biphenylyloxy)-N-(2-furylmethyl)acetamide
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Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-biphenylyloxy)-N-(2-furylmethyl)acetamide often involves multi-step chemical reactions, including the use of specific catalysts or reagents to achieve the desired molecular structure. For instance, a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds like 2-(4-biphenylyloxy)-N-(2-furylmethyl)acetamide is characterized using various spectroscopic techniques and crystallography. The mentioned synthesis example resulted in a compound that crystallizes in the orthorhombic crystal system, showcasing intermolecular hydrogen bonds and specific spatial arrangements (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-(4-biphenylyloxy)-N-(2-furylmethyl)acetamide can lead to various derivatives, showcasing the compound's reactivity and potential for functionalization. These reactions are significant for modifying the compound's properties for specific applications.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are critical for their practical application. These properties are determined through empirical testing and contribute to the compound's characterization.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity towards other chemical agents, and stability under different conditions, are pivotal for understanding how these compounds behave in various environments. These properties are assessed through both theoretical calculations and experimental procedures.
For detailed insights and further information on related compounds, including their synthesis, molecular structure, and properties, please refer to the research conducted by Sharma et al. (2018) (link to article) and other studies mentioned.
Scientific Research Applications
Catalytic Degradation Enhancement
A study explored the use of amorphous Co(OH)2 nanocages as a catalyst for the efficient degradation of Acetaminophen (ACE), a compound related to 2-(4-biphenylyloxy)-N-(2-furylmethyl)acetamide. The study found that these nanocages could significantly enhance the rate of ACE degradation, demonstrating the potential of such materials in wastewater treatment processes for emerging organic contaminants like ACE (Qi et al., 2020).
Synthesis of Indoles and Triketoindoles
Research into the recyclization of (2-aminoaryl)bis(5-tert-butyl-2-furyl)methanes, closely related to 2-(4-biphenylyloxy)-N-(2-furylmethyl)acetamide, led to the synthesis of novel 3-furylindoles and triketoindoles. This study highlights the chemical versatility of compounds related to 2-(4-biphenylyloxy)-N-(2-furylmethyl)acetamide in synthesizing new chemical structures with potential applications (Butin et al., 2008).
Photocatalytic Activity in Pollutant Degradation
A study on graphene/titanium dioxide nanotubes revealed their enhanced photocatalytic activity in the degradation of Acetaminophen, a compound related to 2-(4-biphenylyloxy)-N-(2-furylmethyl)acetamide. This research provides insights into using such nanocomposites for efficient environmental degradation of similar organic pollutants (Tao et al., 2015).
Exploration in Alzheimer's Disease Therapy
A study explored synthetic multifunctional amides, which could include derivatives of 2-(4-biphenylyloxy)-N-(2-furylmethyl)acetamide, for their therapeutic potential in Alzheimer's disease. The study's findings suggest these compounds' relevance in developing new treatments for neurodegenerative diseases (Hassan et al., 2018).
Molecular Docking Analysis in Anticancer Drug Development
Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally similar to 2-(4-biphenylyloxy)-N-(2-furylmethyl)acetamide, revealed its potential as an anticancer drug. This study demonstrates the application of molecular docking analysis in developing new therapeutic agents (Sharma et al., 2018).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-phenylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-19(20-13-18-7-4-12-22-18)14-23-17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-12H,13-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLBSGPVERSESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(4-phenylphenoxy)acetamide |
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